Tellurium, dibutyl-
Overview
Description
Tellurium, dibutyl- is an organotellurium compound with the molecular formula C8H18Te. It is a member of the chalcogen family, which includes sulfur, selenium, and tellurium. Tellurium compounds are known for their unique properties and applications in various fields, including electronics, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tellurium, dibutyl- can be synthesized through the reaction of tellurium tetrachloride with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of tellurium, dibutyl- involves the reduction of tellurium dioxide with hydrogen gas, followed by the reaction with butyl halides in the presence of a catalyst such as copper oxide. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: Tellurium, dibutyl- can undergo oxidation reactions to form tellurium dioxide and butyl alcohol.
Reduction: The compound can be reduced to elemental tellurium using reducing agents such as sodium borohydride.
Substitution: Tellurium, dibutyl- can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, basic conditions.
Major Products Formed:
Oxidation: Tellurium dioxide, butyl alcohol.
Reduction: Elemental tellurium.
Substitution: Various alkyl or aryl tellurium compounds.
Scientific Research Applications
Tellurium, dibutyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of tellurium, dibutyl- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can generate reactive oxygen species, which cause damage to cellular membranes, proteins, and DNA . It also interacts with thiol groups in proteins, leading to the inhibition of enzyme activity and cellular metabolism .
Comparison with Similar Compounds
- Tellurium, dimethyl-
- Tellurium, diethyl-
- Tellurium, diphenyl-
Comparison: Tellurium, dibutyl- is unique due to its longer alkyl chains compared to tellurium, dimethyl- and tellurium, diethyl-. This results in different physical properties, such as higher boiling points and solubility in organic solvents. Compared to tellurium, diphenyl-, tellurium, dibutyl- has greater flexibility and lower steric hindrance, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
1-butyltellanylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Te/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINDXPMAARBVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Te]CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Te | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192053 | |
Record name | Tellurium, dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38788-38-4 | |
Record name | Tellurium, dibutyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038788384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tellurium, dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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